![molecular formula C10H13ClN6O2S B2656643 ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine CAS No. 897623-86-8](/img/structure/B2656643.png)
({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine is a synthetic organic compound that features a tetrazole ring, a chlorophenyl group, and a sulfamoyl dimethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine can be approached through several synthetic routes. One common method involves the formation of the tetrazole ring via a [2+3] cycloaddition reaction between an azide and a nitrile. The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfamoyl dimethylamine moiety can be attached using sulfonamide chemistry.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, compounds containing tetrazole rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of the chlorophenyl group may enhance binding affinity to certain biological targets.
Medicine
Medicinally, tetrazole-containing compounds have been investigated for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities. The specific compound may exhibit similar properties and could be a candidate for drug development.
Industry
In industry, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and functional groups make them valuable in various applications.
作用机制
The mechanism of action of ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine likely involves interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes. The chlorophenyl group may enhance hydrophobic interactions, while the sulfamoyl dimethylamine moiety can participate in hydrogen bonding.
相似化合物的比较
Similar Compounds
- ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)methylamine
- ({[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine
- ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)ethylamine
Uniqueness
The uniqueness of ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the chlorophenyl group, in particular, can influence its binding properties and overall stability.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6O2S/c1-16(2)20(18,19)12-7-10-13-14-15-17(10)9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXGWGBOZFMGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
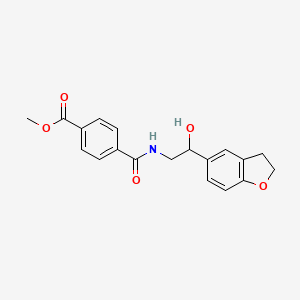
![3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE](/img/structure/B2656561.png)
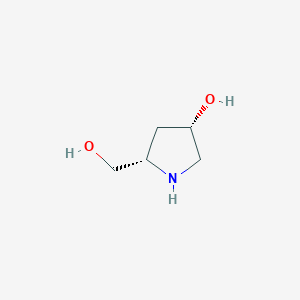
![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)
![2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2656567.png)
![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656568.png)
![3-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2656569.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2656570.png)
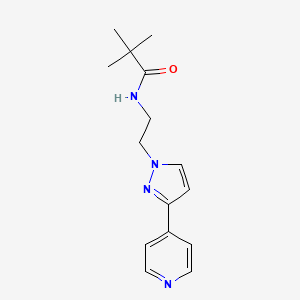
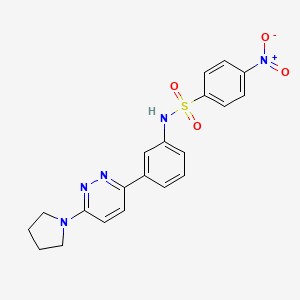
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[4-(trifluoromethyl)phenyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2656578.png)

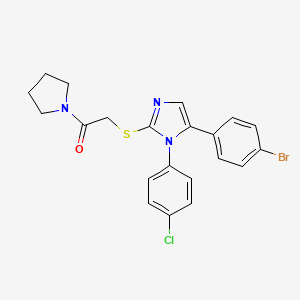
![N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2656582.png)
